(5,7-Difluoroquinolin-3-yl)methanol
Description
(5,7-Difluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative characterized by fluorine atoms at positions 5 and 7 of the quinoline core and a hydroxymethyl (-CH2OH) group at position 3. The introduction of fluorine atoms enhances metabolic stability, lipophilicity, and binding affinity to biological targets, while the hydroxymethyl group improves aqueous solubility and serves as a reactive site for further chemical modifications .
Properties
IUPAC Name |
(5,7-difluoroquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-7-2-9(12)8-1-6(5-14)4-13-10(8)3-7/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRWJIAZMREOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)CO)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Aluminum Hydride (LiAlH₄) Reduction
Methyl 5,7-difluoroquinoline-3-carboxylate undergoes reduction with LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0–10°C. The reaction typically achieves 75–85% yield after 2–4 hours, followed by quenching with aqueous sodium bicarbonate and extraction with ethyl acetate.
Table 1: LiAlH₄ Reduction Conditions
| Parameter | Value |
|---|---|
| Substrate | Methyl 5,7-difluoroquinoline-3-carboxylate |
| Solvent | THF |
| Temperature | 0–10°C |
| Reaction Time | 2–4 hours |
| Yield | 75–85% |
This method’s efficiency depends on strict moisture control, as LiAlH₄ reacts violently with water. Post-reaction workup includes filtration through Celite® to remove aluminum salts and silica gel chromatography for purification.
Diisobutylaluminum Hydride (DIBAL-H) Reduction
For substrates sensitive to strong reducing agents, DIBAL-H in toluene at −78°C provides a milder alternative. A 1M DIBAL-H solution selectively reduces the ester to the alcohol without over-reducing the quinoline ring. Yields range from 65–70%, with crude product purity sufficient for downstream applications.
Nucleophilic Substitution of Halogenated Intermediates
Chlorinated or brominated precursors offer a pathway to introduce the hydroxymethyl group via nucleophilic displacement.
Phosphorus Oxychloride-Mediated Chlorination
4-Chloro-6,7-dimethoxyquinoline derivatives, as described in CN106008336A, undergo chlorination with POCl₃ at 110°C for 6 hours. While this patent focuses on methoxy-substituted quinolines, analogous conditions apply to difluoro analogs. Substituting methoxy groups with fluorine requires adjusting reaction temperatures to 90–100°C to prevent defluorination.
Table 2: Chlorination and Hydroxylation Parameters
| Step | Conditions |
|---|---|
| Chlorination | POCl₃, 90–100°C, 6 hours |
| Hydroxylation | NaOH (2M), ethanol, reflux |
| Overall Yield | 50–60% |
Hydroxymethylation via Alkaline Hydrolysis
Hydrolysis of 3-chloromethyl-5,7-difluoroquinoline with 2M NaOH in ethanol under reflux converts the chloromethyl group to hydroxymethyl. This method avoids harsh reducing agents but requires careful pH control to prevent quinoline ring degradation.
Recent advances enable direct introduction of the hydroxymethyl group through C–H activation or cross-coupling.
Chemical Reactions Analysis
Types of Reactions
(5,7-Difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
(5,7-Difluoroquinolin-3-yl)methanol is primarily studied for its potential as a therapeutic agent. Its applications in medicinal chemistry include:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various pathogens. It functions by inhibiting bacterial enzyme activities, leading to cell death.
- Antineoplastic Activity : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antiviral Activity : Preliminary studies suggest efficacy against viral infections, potentially disrupting viral replication processes.
Biological Studies
The compound's interaction with biological macromolecules makes it a valuable subject for studies on enzyme inhibition. It has been shown to inhibit various enzymes by binding to their active sites, thus blocking essential biological processes in pathogens .
Comparative Analysis of Biological Activities
To better understand the unique properties of (5,7-Difluoroquinolin-3-yl)methanol relative to other quinoline derivatives, the following table summarizes its biological activities compared to similar compounds:
| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| (5,7-Difluoroquinolin-3-yl)methanol | Yes | Yes | Enzyme inhibition |
| 5-Fluoroquinoline | Moderate | Yes | DNA intercalation |
| 6-Trifluoromethylquinoline | Low | Moderate | Topoisomerase inhibition |
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of (5,7-Difluoroquinolin-3-yl)methanol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a therapeutic agent against resistant strains .
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic investigations revealed that the compound induced apoptosis via the mitochondrial pathway .
Mechanism of Action
The mechanism of action of (5,7-Difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes. Fluorinated quinolines are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in pathogens, making these compounds effective as antibacterial and antineoplastic agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are selected for comparison based on structural similarities:
(Quinolin-3-yl)methanol: Lacks fluorine substituents.
(5-Fluoroquinolin-3-yl)methanol: Mono-fluoro substitution at position 3.
(7-Fluoroquinolin-3-yl)methanol: Mono-fluoro substitution at position 4.
(5,7-Dichloroquinolin-3-yl)methanol: Chlorine replaces fluorine at positions 5 and 5.
(5,7-Difluoroquinolin-3-yl)acetic acid: Carboxylic acid replaces hydroxymethyl at position 6.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| (5,7-Difluoroquinolin-3-yl)methanol | 199.2 | 1.8 | 145–148 | 12.3 |
| (Quinolin-3-yl)methanol | 159.2 | 2.1 | 130–133 | 8.5 |
| (5-Fluoroquinolin-3-yl)methanol | 177.2 | 1.9 | 138–141 | 10.2 |
| (5,7-Dichloroquinolin-3-yl)methanol | 232.1 | 2.5 | 162–165 | 5.7 |
| (5,7-Difluoroquinolin-3-yl)acetic acid | 227.2 | 1.2 | 178–181 | 18.9 |
Key Observations :
- Fluorine vs. Chlorine : The dichloro analog exhibits higher LogP (2.5 vs. 1.8) and lower solubility (5.7 mg/mL vs. 12.3 mg/mL) due to chlorine’s larger atomic size and hydrophobicity .
- Mono- vs. Di-fluoro Substitution: Di-fluorination improves solubility compared to mono-fluoro analogs, likely due to balanced lipophilicity and hydrogen-bonding interactions .
- Hydroxymethyl vs.
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| (5,7-Difluoroquinolin-3-yl)methanol | 4.2 | 3.8 | 12.5 |
| (Quinolin-3-yl)methanol | 16.7 | 14.2 | 25.0 |
| (5-Fluoroquinolin-3-yl)methanol | 8.9 | 6.5 | 18.3 |
| (5,7-Dichloroquinolin-3-yl)methanol | 2.1 | 1.9 | 8.7 |
Key Findings :
- Di-fluorination enhances antibacterial activity compared to non-fluorinated and mono-fluorinated analogs, likely due to improved membrane penetration and target binding .
- The dichloro analog shows superior potency but higher cytotoxicity (IC50: 12 µM vs. 45 µM for difluoro), limiting therapeutic utility .
Substructural Significance
Data mining approaches () highlight the importance of the 5,7-difluoroquinoline substructure in conferring metabolic resistance and target specificity, as seen in antifolates and kinase inhibitors . The hydroxymethyl group’s role in hydrogen-bonding interactions aligns with trends in β-lactam antibiotics and protease inhibitors .
Biological Activity
(5,7-Difluoroquinolin-3-yl)methanol is a fluorinated quinoline derivative recognized for its diverse biological activities. Quinolines are significant in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of (5,7-Difluoroquinolin-3-yl)methanol, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
(5,7-Difluoroquinolin-3-yl)methanol is characterized by the presence of two fluorine atoms at positions 5 and 7 of the quinoline ring. This modification enhances the compound's stability and biological activity compared to non-fluorinated analogs. The compound's IUPAC name is (5,7-difluoroquinolin-3-yl)methanol, with the following chemical structure:
The biological activity of (5,7-Difluoroquinolin-3-yl)methanol primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is known to inhibit various enzymes by binding to their active sites, disrupting essential biological processes. This mechanism underlies its potential as an antibacterial and antineoplastic agent.
Biological Activities
Research indicates that (5,7-Difluoroquinolin-3-yl)methanol exhibits several notable biological activities:
- Antibacterial Activity : The compound demonstrates significant antibacterial properties against a range of pathogens. Its mechanism involves inhibiting bacterial enzyme function, leading to cell death.
- Antineoplastic Activity : Studies have shown that (5,7-Difluoroquinolin-3-yl)methanol can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antiviral Activity : Preliminary data suggest efficacy against viral infections, potentially through interference with viral replication processes.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit kinases and other enzymes involved in various signaling pathways .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of (5,7-Difluoroquinolin-3-yl)methanol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines demonstrated that treatment with (5,7-Difluoroquinolin-3-yl)methanol resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Comparative Analysis
To understand the unique properties of (5,7-Difluoroquinolin-3-yl)methanol relative to other quinoline derivatives, a comparison table is provided below:
| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| (5,7-Difluoroquinolin-3-yl)methanol | Yes | Yes | Enzyme inhibition |
| 5-Fluoroquinoline | Moderate | Yes | DNA intercalation |
| 6-Trifluoromethylquinoline | Low | Moderate | Topoisomerase inhibition |
Research Findings
Recent studies have highlighted the following findings regarding (5,7-Difluoroquinolin-3-yl)methanol:
- Fluorination Effect : The introduction of fluorine atoms significantly enhances both the antibacterial and anticancer activities compared to non-fluorinated quinolines .
- Synergistic Effects : When combined with other antimicrobial agents, (5,7-Difluoroquinolin-3-yl)methanol showed synergistic effects that could lower MIC values further.
- Potential for Drug Development : Given its diverse biological activities and favorable pharmacokinetic properties, this compound is being explored as a lead candidate for new therapeutic agents targeting bacterial infections and cancer .
Q & A
Basic: What synthetic routes are recommended for preparing (5,7-Difluoroquinolin-3-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves fluorination of a quinoline precursor followed by introduction of the hydroxymethyl group. Key steps include:
- Fluorination : Use cesium carbonate or similar bases to facilitate nucleophilic substitution with difluoro reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) at the 5 and 7 positions .
- Hydroxymethylation : Employ Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to introduce the methanol group at position 3, as demonstrated in analogous phenylmethanol syntheses .
- Optimization : Adjust solvent polarity (e.g., tetrahydrofuran or dichloromethane) and temperature (0°C for exothermic steps) to improve yield. Purification via methanol recrystallization or column chromatography is recommended .
Advanced: How do fluorine atoms at positions 5 and 7 influence the electronic properties and reactivity of (5,7-Difluoroquinolin-3-yl)methanol?
Methodological Answer:
The electron-withdrawing fluorine atoms increase the quinoline ring’s electrophilicity, enhancing reactivity in cross-coupling reactions. Computational modeling (e.g., DFT) can predict:
- Electronic Effects : Fluorine atoms reduce electron density at adjacent carbons, facilitating nucleophilic attacks on the quinoline core.
- Hydrogen Bonding : The methanol group participates in hydrogen bonding, affecting solubility and interaction with biological targets. Comparative studies with non-fluorinated analogs (e.g., 3-hydroxymethylquinoline) are critical for validating computational predictions .
Basic: What spectroscopic techniques are effective for characterizing (5,7-Difluoroquinolin-3-yl)methanol, and how should impurities be addressed?
Methodological Answer:
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR resolves the methanol proton (δ ~4.8 ppm). Compare with 3,5-difluorobenzyl alcohol spectra for reference .
- HPLC-MS : Use C18 columns with methanol/water gradients to separate polar byproducts. Monitor for m/z 199.1 (M+H⁺) .
- Impurity Mitigation : Pre-purify intermediates via flash chromatography and validate purity with melting point analysis (>98% by HPLC) .
Advanced: How can contradictory stability data under varying pH/solvent conditions be resolved?
Methodological Answer:
Contradictions often arise from differing experimental setups. Systematic approaches include:
- pH-Dependent Studies : Use buffered solutions (pH 3–10) and monitor degradation via UV-Vis or HPLC. Evidence from chromatographic retention modeling (e.g., pH vs. methanol content) can clarify stability trends .
- Solvent Screening : Test polar (methanol, acetonitrile) and nonpolar (hexane) solvents. Methanol’s hydrogen-bonding capacity may stabilize the compound better than aprotic solvents .
- Time-Resolved Analysis : Apply longitudinal stability assays (e.g., over 1 week vs. 1 month) to identify transient degradation products, as seen in resolving contradictory presenteeism studies .
Advanced: What methodologies evaluate biological activity in drug discovery, and how should controls be designed?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using fluorogenic substrates. Include controls with non-fluorinated quinolines to isolate fluorine’s contribution .
- Cell-Based Studies : Use cytotoxicity assays (e.g., MTT) with human cell lines. Normalize results against solvent controls (e.g., methanol at <1% v/v) to rule out solvent toxicity .
- Positive/Negative Controls : Compare with known bioactive fluorinated compounds (e.g., ciprofloxacin) and inactive structural analogs .
Basic: What chromatographic strategies separate (5,7-Difluoroquinolin-3-yl)methanol from polar byproducts?
Methodological Answer:
- Column Selection : Use reverse-phase C18 columns with 5-μm particle size for high resolution.
- Mobile Phase : Optimize methanol:water ratios (e.g., 60:40 to 80:20) to elute polar impurities first. Adjust pH to 3–4 with formic acid to suppress ionization .
- Detection : UV detection at 254 nm (quinoline absorption) ensures specificity. Confirm peaks with spiked standards .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., DNA gyrase). Parameterize fluorine atoms with partial charges derived from DFT calculations.
- MD Simulations : Simulate solvation in methanol/water mixtures to assess membrane permeability. Compare with ab initio dynamics of methanol’s hydrogen-bonding network .
- Validation : Cross-check predictions with experimental IC₅₀ values and mutagenesis data .
Advanced: How to mitigate methanol crossover in electrochemical studies?
Methodological Answer:
- Membrane Design : Use thin Nafion® membranes (<50 μm) to reduce crossover, inspired by flowing electrolyte direct methanol fuel cell strategies .
- Flow Rate Optimization : Maintain electrolyte flow rates >0.5 mL/min to counteract diffusion. Monitor crossover via in situ Raman spectroscopy .
Advanced: How to address yield discrepancies in fluorinated derivatives?
Methodological Answer:
- Root-Cause Analysis : Compare reaction scales (e.g., micro vs. bulk) and reagent purity (e.g., cesium carbonate hydration levels) .
- Theoretical Yield Adjustments : Account for side reactions (e.g., defluorination) using LC-MS to quantify byproducts. Reconcile data via multivariate regression .
Basic: Best practices for reproducibility in synthesis and characterization?
Methodological Answer:
- Protocol Standardization : Document reaction conditions (e.g., exact molar ratios, degassing steps) and purification thresholds (e.g., ≥95% purity by HPLC) .
- Inter-Lab Validation : Share samples with independent labs for NMR and LC-MS cross-validation. Use certified reference materials (CRMs) for instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
